molecular formula C22H30NOP B2885004 {[5-methyl-2-(propan-2-yl)cyclohexyl](phenylamino)phosphoroso}benzene CAS No. 1009516-15-7

{[5-methyl-2-(propan-2-yl)cyclohexyl](phenylamino)phosphoroso}benzene

Cat. No.: B2885004
CAS No.: 1009516-15-7
M. Wt: 355.462
InChI Key: CPRRSKIORQJWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene is a complex organic compound that features a cyclohexyl ring substituted with a methyl and an isopropyl group, a phenylamino group, and a phosphoroso group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene typically involves multiple steps, starting with the preparation of the cyclohexyl ring with the desired substituents. The phenylamino group can be introduced through a nucleophilic substitution reaction, while the phosphoroso group is added via a phosphorylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

{5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoroso group to other phosphorus-containing groups.

    Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoroso oxides, while substitution reactions can produce a variety of phenylamino derivatives.

Scientific Research Applications

{5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene involves its interaction with specific molecular targets. The phenylamino group can interact with various enzymes and receptors, while the phosphoroso group may participate in phosphorylation processes. These interactions can modulate biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-methyl-2-(propan-2-yl)cyclohexylphosphoroso}benzene is unique due to its combination of a cyclohexyl ring with specific substituents and a phosphoroso group, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

N-[(5-methyl-2-propan-2-ylcyclohexyl)-phenylphosphoryl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30NOP/c1-17(2)21-15-14-18(3)16-22(21)25(24,20-12-8-5-9-13-20)23-19-10-6-4-7-11-19/h4-13,17-18,21-22H,14-16H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRRSKIORQJWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)P(=O)(C2=CC=CC=C2)NC3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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